molecular formula C8H8N2O B037588 7-methyl-1H-indazol-3-ol CAS No. 120277-21-6

7-methyl-1H-indazol-3-ol

Cat. No.: B037588
CAS No.: 120277-21-6
M. Wt: 148.16 g/mol
InChI Key: CJOVTXHCNDSIQZ-UHFFFAOYSA-N
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Description

7-Methyl-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a methyl group at the 7th position and a hydroxyl group at the 3rd position of the indazole ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1H-indazol-3-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by N-N bond formation in the presence of oxygen .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, is common in these processes to facilitate efficient cyclization and bond formation .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-indazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3rd position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include substituted indazoles, ketones, aldehydes, and reduced derivatives with potential biological activities .

Scientific Research Applications

7-Methyl-1H-indazol-3-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

    1H-indazole: Lacks the methyl and hydroxyl groups, resulting in different chemical properties and biological activities.

    2H-indazole: A tautomeric form with distinct stability and reactivity.

    1-Methyl-1H-indazole: Contains a methyl group at the 1st position, altering its interaction with biological targets.

Uniqueness: 7-Methyl-1H-indazol-3-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives .

Properties

IUPAC Name

7-methyl-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOVTXHCNDSIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625235
Record name 7-Methyl-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120277-21-6
Record name 7-Methyl-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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